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Compound of Interest

Compound Name: 8-Methoxyquinoline

Cat. No.: B1362559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Methoxyquinoline, a significant heterocyclic compound. Detailed information on its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics are

presented to support research and development activities in medicinal chemistry and materials

science.

Core Spectroscopic Data
The structural elucidation of 8-Methoxyquinoline is critically supported by a combination of

spectroscopic techniques. The following sections and tables summarize the key data obtained

from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure of 8-
Methoxyquinoline in solution. The chemical shifts (δ) are reported in parts per million (ppm)

and referenced to a standard.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the number of different types of protons and their

neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Note: Specific, assigned ¹H NMR data with chemical shifts and coupling constants for 8-
Methoxyquinoline was not available in the search results. The table is provided as a template

for where such data would be presented.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of the

molecule. PubChem indicates the availability of ¹³C NMR data for 8-Methoxyquinoline.[1]

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific, assigned ¹³C NMR chemical shifts for 8-Methoxyquinoline were not available

in the search results. The table is provided as a template for where such data would be

presented.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 8-Methoxyquinoline exhibits several

key absorption bands.[2]

Wavenumber (cm⁻¹) Assignment

3049 Aromatic C-H Stretch

1570 C=C Aromatic Ring Stretch

1094-712 C-H Bending (in and out of plane)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The molecular formula of 8-
Methoxyquinoline is C₁₀H₉NO, and its molecular weight is 159.18 g/mol .[1]

m/z Relative Intensity Assignment

159 High Molecular Ion [M]⁺

130 High [M - CHO]⁺

129 Highest [M - CH₂O]⁺

A notable characteristic in the mass spectrum of 8-Methoxyquinoline is a peculiar

fragmentation pattern involving the loss of all three methyl hydrogens.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy Protocol
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline

derivatives is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of 8-Methoxyquinoline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

For quantitative analysis, an internal standard can be added.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinoline
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher corresponding field strength.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

FT-IR Spectroscopy Protocol
A standard procedure for obtaining an FT-IR spectrum of a solid sample like 8-
Methoxyquinoline using the KBr pellet method is as follows:

Sample Preparation:

Grind a small amount (1-2 mg) of 8-Methoxyquinoline with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Acquisition:

Record a background spectrum of a blank KBr pellet.

Place the sample pellet in the spectrometer's sample holder and acquire the sample

spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol
A general protocol for acquiring a mass spectrum of 8-Methoxyquinoline using Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is described below:

Sample Preparation:

Prepare a dilute solution of 8-Methoxyquinoline (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

GC-MS Parameters:

Gas Chromatograph (GC):

Injector Temperature: 250 °C.

Column: A suitable capillary column (e.g., DB-5ms).
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Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold

for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of

the compound.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

Source Temperature: ~230 °C.

Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 8-
Methoxyquinoline.

Extract the mass spectrum of the identified peak.

Analyze the fragmentation pattern to confirm the structure.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 8-Methoxyquinoline.
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A generalized workflow for the spectroscopic analysis of 8-Methoxyquinoline.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of 8-Methoxyquinoline.
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Interrelation of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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